5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZPMJCPZXAYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Thiophene: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki or Stille coupling, using appropriate palladium catalysts.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 of the thiophene ring undergoes substitution with nucleophiles under mild conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Bromine substitution | KOH, NH₃ (aq.), 60°C, 6 hrs | 5-Amino-thiophene derivative | 78% | |
| SNAr with thiols | NaSH, DMF, 100°C, 12 hrs | Thiol-substituted thiophene | 65% |
Key Mechanism :
The electron-withdrawing carboxamide group activates the thiophene ring, facilitating bromide displacement via a two-step addition-elimination process. Methoxy groups on the phenyl ring further stabilize intermediates through resonance .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings to form carbon-carbon bonds.
Notable Example :
Suzuki coupling with 4-methoxyphenylboronic acid produces extended π-conjugated systems, enhancing luminescent properties.
Oxidation and Reduction
The carboxamide and thiazole moieties undergo redox transformations.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Carboxamide reduction | LiAlH₄, THF, 0°C → 25°C, 3 hrs | Primary amine derivative | 60% | |
| Thiazole ring oxidation | H₂O₂, AcOH, 50°C, 8 hrs | Thiazole N-oxide | 45% |
Limitations :
Over-reduction of the thiazole ring may occur with strong reducing agents like LiAlH₄, necessitating careful stoichiometric control .
Hydrolysis and Functional Group Interconversion
The carboxamide group is hydrolyzed to carboxylic acid under acidic/basic conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 24 hrs | Thiophene-2-carboxylic acid | 90% | |
| Basic hydrolysis | NaOH (aq.), EtOH, 70°C, 12 hrs | Carboxylate salt | 85% |
Application :
Hydrolysis products serve as intermediates for esterification or peptide coupling .
Cyclization and Ring-Opening Reactions
The thiazole and thiophene rings participate in annulation or cleavage.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Thiazole ring-opening | H₂N-NH₂, EtOH, 80°C, 6 hrs | Thiosemicarbazide | 55% | |
| Thiophene cyclization | PCl₅, CH₂Cl₂, 0°C, 2 hrs | Thieno[3,2-d]thiazole | 68% |
Mechanistic Insight :
Ring-opening of the thiazole with hydrazine generates reactive intermediates for heterocycle synthesis .
Electrophilic Aromatic Substitution (EAS)
The methoxyphenyl group directs electrophiles to specific positions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 1 hr | 3-Nitro-methoxyphenyl derivative | 75% | |
| Sulfonation | SO₃, DCE, 40°C, 4 hrs | Sulfonic acid derivative | 60% |
Regioselectivity :
The methoxy group strongly activates the para position, but steric hindrance from the thiazole ring favors meta substitution in some cases .
Scientific Research Applications
Structure and Composition
The compound consists of a thiophene ring fused with a thiazole moiety, substituted with a bromine atom and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 396.27 g/mol.
Medicinal Chemistry
- Anticancer Activity : Research has indicated that compounds similar to 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. The presence of the thiazole and thiophene rings contributes to its bioactivity, making it a candidate for developing new antimicrobial agents .
- Enzyme Inhibition : The compound's potential as an enzyme inhibitor has been explored, particularly against histone deacetylases (HDACs). Thiazole-based compounds have been identified as promising HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression .
Materials Science
- Fluorescent Properties : The unique structure of this compound allows it to exhibit fluorescence under specific conditions. This property is useful for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
- Conductive Polymers : Research is ongoing into the incorporation of this compound into conductive polymer systems. Its ability to enhance conductivity could lead to advancements in flexible electronics and sensors .
Biological Studies
- Mechanistic Studies : Investigations into the mechanism of action reveal that this compound interacts with specific molecular targets within cells, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
- In Vivo Studies : Preclinical studies have been conducted to assess the pharmacokinetics and pharmacodynamics of this compound in animal models, providing insights into its therapeutic potential and safety profile .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide would depend on its specific application. In biological systems, it could interact with enzymes or receptors, modulating their activity. The thiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.
Comparison with Similar Compounds
Thiazole vs. Pyridine/Pyrazine Derivatives
- Pyridine Derivatives : describes 5-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide, where the thiazole is replaced with a methylpyridine group. The pyridine ring’s lower steric hindrance compared to thiazole facilitates higher synthetic yields (80% for the parent compound) via Suzuki coupling. However, the absence of a methoxyphenyl group may reduce target specificity in biological assays .
- Pyrazine Derivatives : reports 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. The pyrazine’s electron-deficient nature lowers yields (37–72%) when coupled with electron-withdrawing boronic acids, contrasting with the target compound’s methoxyphenyl-thiazole, which enhances electron density and coupling efficiency .
Thiazole vs. Pyrazole Derivatives
- Pyrazole Derivatives : highlights 5-bromo-N-(3-methyl-1-phenyl-pyrazol-5-yl)thiophene-2-carboxamide, where steric hindrance from the phenyl group on pyrazole leads to poor yields (7–12%). In contrast, the target compound’s thiazole ring with a planar 4-methoxyphenyl substituent minimizes steric clashes, improving synthetic feasibility .
Key Observations :
- Electron-donating groups (e.g., methoxy in 4g, ) enhance yields in Suzuki couplings due to increased boronic acid reactivity .
- Bulky substituents (e.g., phenyl on pyrazole in ) reduce yields by impeding coupling reactions .
Functional Group Impact on Bioactivity
Bromine vs. Nitro Substituents
Thiazole Substitutions
- 4-Methoxyphenyl : The methoxy group in the target compound likely enhances solubility and π-π stacking interactions with biological targets, akin to the 4-methoxy-substituted pyrazine derivative (4g, 72% yield) in .
- Cyanophenyl: In , a 4-cyanophenyl-thiazole derivative shows higher polarity, which may limit bioavailability compared to the methoxyphenyl analog .
Biological Activity
5-Bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound belongs to a class of thiophene derivatives known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 410.26 g/mol. The structure is characterized by the presence of a bromine atom, a methoxyphenyl group, and a thiazole ring, contributing to its biological activity.
Thiophene derivatives exhibit a broad spectrum of biological activities through various mechanisms:
- Anti-inflammatory Activity : These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response.
- Antimicrobial Properties : The thiazole moiety in the structure is known to interact with microbial cell membranes, disrupting their integrity and leading to cell death.
- Anticancer Effects : Some studies suggest that thiophene derivatives can induce apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | References |
|---|---|---|
| Anti-inflammatory | Inhibition of COX and LOX | |
| Antimicrobial | Disruption of cell membrane integrity | |
| Anticancer | Induction of apoptosis | |
| Antioxidant | Scavenging free radicals |
Case Studies
- Anti-inflammatory Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar thiophene derivatives effectively reduced inflammation in animal models by downregulating inflammatory markers. The compound showed significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : Research highlighted in Pharmaceutical Biology indicated that thiophene derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
- Anticancer Potential : A recent investigation into the anticancer properties of thiophene compounds revealed that they effectively induced apoptosis in various cancer cell lines through the activation of the mitochondrial pathway . The study noted that this compound was particularly effective against breast cancer cells.
Q & A
Basic: What are the standard synthetic routes for preparing 5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide?
The synthesis typically involves sequential coupling and cyclization reactions. For example:
- Step 1 : Bromination of thiophene-2-carboxaldehyde precursors (e.g., 5-bromo-2-thiophenecarboxaldehyde) using brominating agents like NBS or Br₂ .
- Step 2 : Formation of the thiazole ring via Hantzsch thiazole synthesis, where 4-(4-methoxyphenyl)thiazol-2-amine reacts with α-bromoketones or bromoesters under reflux in ethanol .
- Step 3 : Amide coupling between the brominated thiophene carboxylic acid derivative and the thiazole-2-amine using carbodiimide coupling agents (e.g., DCC or EDCI) in anhydrous DMF .
Key parameters : Reaction yields (~76% in analogous syntheses) depend on solvent purity, temperature control, and stoichiometric ratios .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Core characterization methods include:
- IR spectroscopy : Confirm presence of amide (C=O, ~1650–1700 cm⁻¹), thiazole C=N (~1600 cm⁻¹), and methoxy C-O (~1250 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Assign methoxy protons (δ 3.8–4.0 ppm), thiophene aromatic protons (δ 7.0–7.5 ppm), and thiazole carbons (δ 150–160 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., M⁺ at m/z 407–409 for bromine isotope patterns) and fragmentation pathways .
- Melting point analysis : Compare observed values (e.g., 160–204°C for analogous compounds) to literature for purity assessment .
Advanced: How can researchers optimize low yields during the final amide coupling step?
Low yields may arise from incomplete activation of the carboxylic acid or side reactions. Mitigation strategies:
- Activation : Use in situ coupling agents like HATU or PyBOP to enhance reactivity of the thiophene-2-carboxylic acid intermediate .
- Solvent selection : Replace DMF with THF or dichloromethane to minimize hydrolysis of activated intermediates .
- Stoichiometry : Employ a 10–20% excess of the thiazole-2-amine to drive the reaction to completion .
Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and compare retention factors (Rf) to intermediates .
Advanced: How should discrepancies in ¹³C NMR data between synthesized batches be resolved?
Discrepancies often stem from solvent effects or impurities:
- Solvent standardization : Re-run NMR in deuterated DMSO or CDCl₃ to eliminate solvent-dependent shifts .
- Purity checks : Recrystallize the compound from ethanol/water (4:1) and re-analyze .
- Cross-validation : Compare with computational NMR predictions (e.g., DFT-based tools like ACD/Labs or Gaussian) .
Example : A 2 ppm deviation in thiazole carbons may indicate residual DMF; repurify via column chromatography (SiO₂, gradient elution) .
Advanced: What computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes, leveraging homology models from thiazole-containing analogs .
- QSAR modeling : Train models on datasets of thiophene-thiazole hybrids to predict cytotoxicity or antimicrobial activity .
Validation : Correlate in silico results with in vitro enzymatic assays (e.g., IC₅₀ measurements against cancer cell lines) .
Advanced: How to address solubility challenges in biological assays?
- Solvent systems : Use DMSO stock solutions (≤1% v/v) diluted in PBS or cell culture media to maintain compound stability .
- Surfactants : Add 0.1% Tween-80 or pluronic F-68 to enhance aqueous solubility .
- Prodrug derivatization : Synthesize phosphate or PEGylated esters to improve bioavailability .
Critical note : Confirm solubility via dynamic light scattering (DLS) to detect aggregation before assays .
Advanced: What strategies resolve conflicting bioactivity data across studies?
Contradictions may arise from assay conditions or impurity profiles:
- Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 or MCF-7) and incubation times .
- Impurity profiling : Analyze batches via HPLC-MS to rule out side products (e.g., de-brominated analogs) .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
